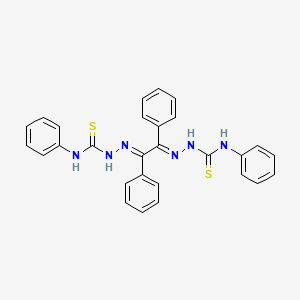![molecular formula C11H24Si2 B14659505 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole CAS No. 51874-90-9](/img/structure/B14659505.png)
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by the presence of a silole ring, which is a five-membered ring containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted ethylene derivative with a silicon-containing reagent under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole exerts its effects involves interactions with various molecular targets. The silicon atom in the silole ring can form bonds with other atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the trimethylsilyl group, leading to different chemical properties.
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-1H-silole: Similar structure but different reactivity due to the position of the trimethylsilyl group.
Uniqueness
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is unique due to the presence of both the silole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
51874-90-9 |
|---|---|
Molecular Formula |
C11H24Si2 |
Molecular Weight |
212.48 g/mol |
IUPAC Name |
2-(1,1-dimethyl-2,3-dihydrosilol-3-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-12(2,3)8-6-11-7-9-13(4,5)10-11/h7,9,11H,6,8,10H2,1-5H3 |
InChI Key |
YOGXEAIYIYWKIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(C=C1)CC[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


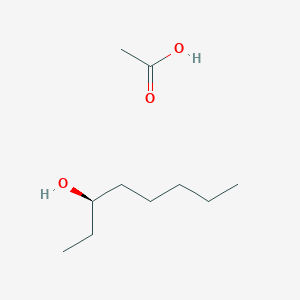
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
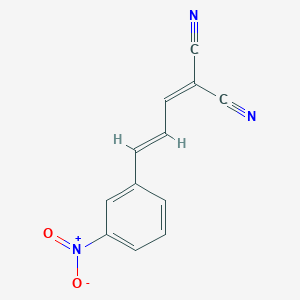
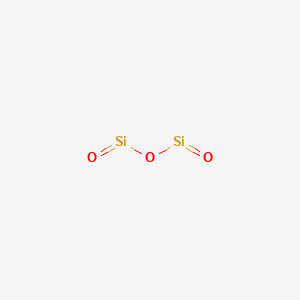
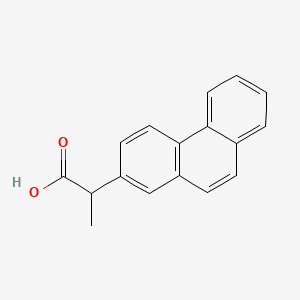
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
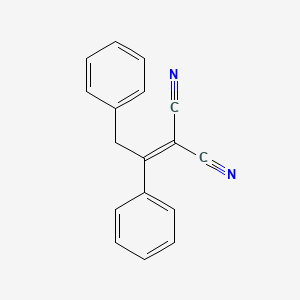
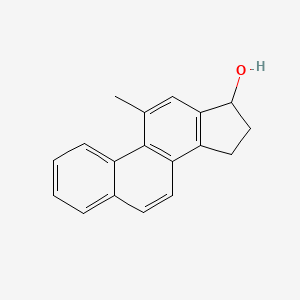
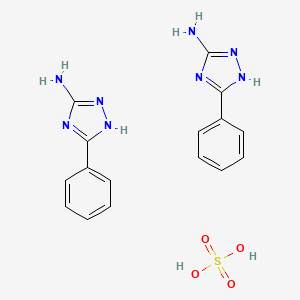

![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
